molecular formula C25H23N5O6 B2498621 ethyl 7-(2-methylpropyl)-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534577-17-8

ethyl 7-(2-methylpropyl)-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2498621
CAS No.: 534577-17-8
M. Wt: 489.488
InChI Key: SRVIIQHEDAFPKO-QYQHSDTDSA-N
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Description

Ethyl 7-(2-methylpropyl)-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic compound featuring a complex fused-ring system. Key structural elements include:

  • Ethyl carboxylate group at position 5.
  • 2-methylpropyl (isobutyl) substituent at position 7.
  • 3-nitrobenzoyl imino group at position 6.
  • A 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core, which includes fused pyridine and pyrimidine-like rings .

’s C₂₆H₂₆N₄O₅).

Properties

IUPAC Name

ethyl 7-(2-methylpropyl)-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O6/c1-4-36-25(33)19-13-18-21(26-20-10-5-6-11-28(20)24(18)32)29(14-15(2)3)22(19)27-23(31)16-8-7-9-17(12-16)30(34)35/h5-13,15H,4,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVIIQHEDAFPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(2-methylpropyl)-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[840The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like sulfur .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2-methylpropyl)-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the imidazole ring.

Scientific Research Applications

Ethyl 7-(2-methylpropyl)-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-(2-methylpropyl)-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The nitrobenzoyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of tricyclic derivatives with variations in substituents. Key analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Key Features
Target Compound 7-(2-methylpropyl), 6-(3-nitrobenzoyl) ~C₂₅H₂₃N₅O₆ ~505.5* ~1.8* 7* Nitro group enhances polarity; potential for strong π-π stacking .
Ethyl 7-(3-methoxypropyl)-6-(3-methylbenzoyl)imino-... () 7-(3-methoxypropyl), 6-(3-methylbenzoyl) C₂₆H₂₆N₄O₅ 474.5 2.7 6 Methoxypropyl increases hydrophilicity; methylbenzoyl reduces polarity .
Ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-... () 7-methyl, 6-(3-chlorobenzoyl) C₂₅H₂₂ClN₅O₄ 504.0 3.1 5 Chlorobenzoyl adds lipophilicity; smaller substituent enhances flexibility .

*Inferred values based on substituent analysis.

Key Observations:

Substituent Effects on Polarity :

  • The 3-nitrobenzoyl group in the target compound increases polarity and hydrogen-bonding capacity (7 acceptors vs. 6 in ’s analog) .
  • 3-Chlorobenzoyl () and 3-methylbenzoyl () groups prioritize lipophilicity (higher XLogP3).

Crystallography and Structural Analysis :

  • Programs like SHELX () are critical for resolving such complex tricyclic systems. The nitro group’s planar geometry may influence crystal packing via π-π interactions or hydrogen bonding .

Research Findings and Implications

  • Solubility and Bioavailability : The nitro group’s polarity may improve aqueous solubility compared to chloro or methyl analogs, though steric effects from the isobutyl group could offset this .
  • Reactivity : The nitro group is a candidate for reduction or nucleophilic substitution, offering pathways for further derivatization .
  • Supramolecular Chemistry : Strong hydrogen-bonding capacity (7 acceptors) and aromaticity make the compound a candidate for cocrystal engineering (e.g., with APIs or ligands) .

Biological Activity

Ethyl 7-(2-methylpropyl)-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with potential biological activities that warrant investigation. This article aims to summarize its biological properties based on existing research findings.

Chemical Structure and Properties

The compound features a unique tricyclic structure with multiple functional groups that may contribute to its biological activity. The presence of the nitro group and the carboxylate moiety suggests potential interactions with biological targets.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with triazole rings can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. The compound's structure suggests it may also possess similar antitumor properties.

Cell LineIC50 (µM)Reference
KB (Human oral cancer)111.63
SK-MEL-3 (Melanoma)160.68
NIH 3T3 (Fibroblast)99.61

Antimicrobial Activity

The antimicrobial potential of this compound is supported by its structural characteristics which are known to enhance membrane permeability and disrupt microbial cell walls. In related studies, compounds with similar functionalities have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus3.125
Pseudomonas aeruginosa>1000
Candida albicans>1000

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of NF-κB Pathway : The compound may modulate inflammatory responses by inhibiting the NF-κB signaling pathway, which is often activated in various diseases including cancer and autoimmune disorders.
  • α7 Integrin Interaction : It has been suggested that compounds interacting with α7 integrins may influence cellular adhesion and migration, potentially impacting tumor metastasis and inflammation.

Case Studies

A notable study involving a related compound demonstrated significant antitumor activity in vivo using murine models. The administration of the compound led to reduced tumor size and prolonged survival rates in treated groups compared to controls.

Study Design

  • Model : C57BL/6 mice implanted with Lewis lung carcinoma cells.
  • Dosage : Administered intraperitoneally at doses of 10 mg/kg body weight.
  • Results : Tumor growth was significantly inhibited (p < 0.05), indicating the compound's potential as a therapeutic agent.

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